molecular formula C7H8N2O2 B104815 Methyl 6-aminopyridine-2-carboxylate CAS No. 36052-26-3

Methyl 6-aminopyridine-2-carboxylate

Cat. No.: B104815
CAS No.: 36052-26-3
M. Wt: 152.15 g/mol
InChI Key: OHIHEJTUXNQOPM-UHFFFAOYSA-N
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Description

Methyl 6-aminopyridine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It appears as a white to yellow to orange powder or crystal and is known for its solubility in alcohol and ether, but not in water . This compound is used in various chemical reactions and has applications in multiple scientific fields.

Mechanism of Action

Target of Action

Methyl 6-aminopyridine-2-carboxylate is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound can act as a catalyst , suggesting it may facilitate certain chemical reactions without undergoing permanent changes itself.

Pharmacokinetics

It’s known that the compound is soluble in alcohol and ether, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility characteristics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s recommended to store the compound in a cool, dark place at room temperature . It’s also known to be air-sensitive , suggesting that exposure to air could affect its stability or efficacy. Furthermore, it may cause irritation to the eyes, skin, and respiratory system, so appropriate protective measures should be taken when handling this compound .

Preparation Methods

Methyl 6-aminopyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxamide with ammonia and methanol . Another method includes the reaction of 6-aminopyridine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid, followed by refluxing for 16 hours . Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

Methyl 6-aminopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly documented.

    Reduction: It can be reduced using common reducing agents, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.

    Common Reagents and Conditions: Reagents such as sulfuric acid, methanol, and ammonia are frequently used in its reactions

    Major Products: The reactions typically yield various derivatives of pyridine, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Methyl 6-aminopyridine-2-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 6-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIHEJTUXNQOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550151
Record name Methyl 6-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36052-26-3
Record name Methyl 6-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-Aminopyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 6-methylpyridin-2-amine (25 g, 231 mmol) and acetic anhydride (44 mL, 465 mmol) in tetrahydrofuran (188 mL) was heated under reflux for 12 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine. This was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. Water (350 mL) was added to the obtained crystals, and the mixture was heated to 75° C., and potassium permanganate (87.1 g, 551 mmol) was gradually added over 45 min. The mixture was stirred for 3 hr, and filtered through celite, and the filtrate was concentrated. Hydrochloric acid/methanol solution (Tokyo Chemical Industry Co., Ltd., 350 mL) was added, and the mixture was heated under reflux for 24 hr. The reaction solution was concentrated, diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate solution. The aqueous layer was extracted with ethyl acetate. The obtained organic layers were mixed, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to give the title compound (6.28 g, yield 18%).
Quantity
25 g
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44 mL
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188 mL
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87.1 g
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Yield
18%

Synthesis routes and methods II

Procedure details

H2SO4 (3.0 eq.) was added to a suspension of 6-aminopyridine-2-carboxylic acid in MeOH (0.3 M). The reaction mixture was heated to reflux for 20 h. After cooling down, the solvent was reduced in vacuo and the residue was added to cooled sat. aq. NaHCO3. The aqueous phase was extracted with DCM (2×) and the combined organic extracts were washed with brine and dried (Na2SO4). Evaporation of the solvent yielded the title compound as a white solid which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6, 300K) δ 7.50 (1H, t, J=7.8 Hz), 7.18 (1H, d, J=7.3 Hz), 6.65 (1H, d, J=8.3 Hz), 6.28 (2H, bs), 3.79 (3H, s). MS (ES+) C7H8N2O2 requires: 152, found: 153 (M+H)+.
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Synthesis routes and methods III

Procedure details

6-Aminopyridine-2-carboxylic acid (5.0 g, 36 mmol) was dissolved in 50 ml of MeOH. To this was added acetyl chloride (9.0 ml, 126 mmol) in 50 ml of MeOH. The reaction was heated to reflux overnight. Concentrate to an orange oil and partition with EtOAc and water. The organic portions were washed with brine, dried (MgSO4) and concentrated to a yellow solid.
Quantity
5 g
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50 mL
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9 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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